molecular formula C9H13BrF2 B6187804 2-bromo-7,7-difluorospiro[3.5]nonane CAS No. 2639425-78-6

2-bromo-7,7-difluorospiro[3.5]nonane

Cat. No.: B6187804
CAS No.: 2639425-78-6
M. Wt: 239.1
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Description

2-bromo-7,7-difluorospiro[35]nonane is an organic compound with the molecular formula C9H13BrF2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7,7-difluorospiro[3.5]nonane typically involves the bromination of a suitable precursor. One common method is the bromination of 7,7-difluorospiro[3.5]nonane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7,7-difluorospiro[3.5]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 7,7-difluorospiro[3.5]nonane.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 2-hydroxy-7,7-difluorospiro[3.5]nonane.

    Reduction: 7,7-difluorospiro[3.5]nonane.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

2-bromo-7,7-difluorospiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of spiro compounds on biological systems.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-7,7-difluorospiro[3.5]nonane depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    7,7-difluorospiro[3.5]nonane: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-chloro-7,7-difluorospiro[3.5]nonane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    2-iodo-7,7-difluorospiro[3.5]nonane: Contains an iodine atom, which is more reactive than bromine in certain reactions.

Uniqueness

2-bromo-7,7-difluorospiro[3.5]nonane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom makes it highly reactive in substitution reactions, while the fluorine atoms contribute to its stability and resistance to metabolic degradation.

Properties

CAS No.

2639425-78-6

Molecular Formula

C9H13BrF2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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